2-Azaspiro[5.5]undecane hemioxalate
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Overview
Description
2-Azaspiro[5.5]undecane hemioxalate is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom within a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[5.5]undecane hemioxalate typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spiro ring in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that optimize yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[5.5]undecane hemioxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the spiro ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .
Scientific Research Applications
2-Azaspiro[5.5]undecane hemioxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Azaspiro[5.5]undecane hemioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential lipids, leading to bacterial cell death .
Comparison with Similar Compounds
2-Azaspiro[5.5]undecane hemioxalate can be compared with other spirocyclic compounds, such as:
1,9-Diazaspiro[5.5]undecane: Known for its biological activity in treating obesity and pain.
1-Oxa-9-azaspiro[5.5]undecane: Investigated for its antituberculosis activity.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H40N2O4 |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-azaspiro[5.5]undecane;oxalic acid |
InChI |
InChI=1S/2C10H19N.C2H2O4/c2*1-2-5-10(6-3-1)7-4-8-11-9-10;3-1(4)2(5)6/h2*11H,1-9H2;(H,3,4)(H,5,6) |
InChI Key |
ZEKOIXYKGBKQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCNC2.C1CCC2(CC1)CCCNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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